molecular formula C7H7N5O2S B2846891 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide CAS No. 313481-55-9

4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide

Cat. No. B2846891
CAS RN: 313481-55-9
M. Wt: 225.23
InChI Key: NUCIGEAEJHYEGD-UHFFFAOYSA-N
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Description

The compound “4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide” is a sulfonamide derivative with a tetrazole group. Sulfonamides are a group of compounds known for their antibiotic properties, and tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms .

Scientific Research Applications

Antibacterial and Antimicrobial Research

Sulfonamide compounds are significant in the therapy of bacterial infections and diseases caused by microorganisms. They were among the first synthetic bacteriostatic antibiotics used, predating the introduction of penicillin in 1941. Their role in antibacterial research continues, with applications in studying various bacterial resistance mechanisms and the development of new antimicrobial agents (Gulcin & Taslimi, 2018).

Environmental Science and Pollution Research

Research into the environmental impact and fate of sulfonamides, including their presence in ecosystems due to agricultural use and pharmaceutical waste, is significant. Studies focus on their accumulation in plant tissues and the resulting effects on plant physiology and microbial communities. This research is vital for understanding the ecological risks associated with sulfonamide pollution and for developing strategies to mitigate these risks (Mathews & Reinhold, 2013).

Drug Discovery and Development

The exploration of sulfonamide compounds in drug discovery encompasses a wide array of therapeutic areas beyond their antibacterial properties. This includes their use as antiviral agents, in cancer therapy, and in treating Alzheimer's disease. The adaptability of the sulfonamide group allows for the development of drugs with targeted actions against various diseases, making them a valuable tool in medicinal chemistry research (Gulcin & Taslimi, 2018).

Environmental Remediation

The environmental persistence and potential toxicity of sulfonamides necessitate research into their removal from water and soil. Advanced oxidation processes, adsorption techniques, and bioremediation strategies are among the methods studied for the effective degradation or removal of sulfonamide compounds from the environment. This research is crucial for protecting water resources and ensuring the sustainability of agricultural practices (Arvaniti & Stasinakis, 2015).

properties

IUPAC Name

4-(tetrazol-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2S/c8-15(13,14)7-3-1-6(2-4-7)12-5-9-10-11-12/h1-5H,(H2,8,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCIGEAEJHYEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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